molecular formula C19H26O2 B14752850 D-Ethylgonendione

D-Ethylgonendione

Cat. No.: B14752850
M. Wt: 286.4 g/mol
InChI Key: SBLHOJQRZNGHLQ-YLVOMZDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ethylgonendione is an organic compound with the molecular formula C19H26O2. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide but insoluble in water . This compound is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of steroid hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ethylgonendione typically involves the hydroxylation of steroid precursors. One common method is the microbial biotransformation using fungi such as Penicillium raistrickii . The process involves the incubation of the substrate with the microorganism, which introduces hydroxyl groups at specific positions on the steroid nucleus. The reaction conditions usually include a temperature of around 30°C and a substrate concentration of 1 g/L dissolved in methanol .

Industrial Production Methods

In industrial settings, the production of this compound often employs biocatalysis due to its high regio- and stereo-selectivity. The use of cytochrome P450 enzymes from microorganisms like Aspergillus ochraceus has been reported to enhance the efficiency of the hydroxylation process . The industrial process involves the fermentation of the microorganism in a controlled environment, followed by the extraction and purification of the product.

Chemical Reactions Analysis

Types of Reactions

D-Ethylgonendione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Halogenation and other substitution reactions can modify the steroid nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

D-Ethylgonend

Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(8R,9S,10R,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19?/m0/s1

InChI Key

SBLHOJQRZNGHLQ-YLVOMZDISA-N

Isomeric SMILES

CCC12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34

Origin of Product

United States

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